(2H10)-o-Xylene's primary application lies in its use as an isotopic tracer in scientific research. Due to the presence of ten deuterium atoms (²H) replacing hydrogen atoms (¹H) in its structure, (2H10)-o-Xylene can be easily distinguished from its non-deuterated counterpart using techniques like mass spectrometry []. This property allows researchers to track the movement and fate of o-Xylene in various chemical reactions and biological processes.
For instance, (2H10)-o-Xylene can be used to study the metabolism of o-Xylene in organisms. By observing the incorporation of deuterium atoms into metabolites, researchers can gain insights into the pathways involved in o-Xylene breakdown [].
(2H10)-o-Xylene can be a valuable tool for investigating reaction mechanisms. By selectively replacing specific hydrogen atoms with deuterium, researchers can probe the role of these hydrogens in the reaction pathway. The presence of deuterium can alter the reaction rate or product distribution, providing clues about the reaction's transition state [].
For example, (2H10)-o-Xylene can be used to study the mechanism of aromatic electrophilic substitution reactions. By observing the position of deuterium incorporation in the product, researchers can determine the site of attack by the electrophile [].
(2H10)-o-Xylene can be a helpful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium has a different spin than hydrogen, which can simplify NMR spectra by reducing signal overlap. This allows for better resolution and easier interpretation of the spectra, aiding in structural characterization of complex molecules [].
(2H10)-o-Xylene can be used to study solvent effects on chemical reactions. By comparing the behavior of o-Xylene and (2H10)-o-Xylene in different solvents, researchers can gain insights into the role of solvent-solute interactions [].
(2H10)-o-Xylene is a colorless aromatic hydrocarbon liquid. It originates from the deuteration of o-xylene, a common industrial solvent obtained from petroleum distillation []. While o-xylene itself has various applications in industry, (2H10)-o-Xylene finds particular use in scientific research due to its isotopic substitution.
(2H10)-o-Xylene shares the same basic structure as o-xylene: a benzene ring (six-membered carbon ring with alternating single and double bonds) with two methyl groups (CH3) attached at adjacent (ortho) positions. All ten hydrogen atoms in the molecule are replaced with deuterium (²H) []. This isotopic substitution offers several advantages:
Due to the research-oriented nature of (2H10)-o-Xylene, specific reaction conditions and detailed mechanisms might not be readily available in public scientific databases.
Flammable;Irritant